2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Hydrogen Bond Donor Physicochemical Property Drug-likeness

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1208959-59-4) is a small-molecule benzimidazole derivative with a molecular weight of 294.38 g/mol, featuring a piperazine ring substituted with an ethylsulfonyl group at the N-4 position and a 1H-benzo[d]imidazole core at the C-2 position. Computed properties include an XLogP3 of 1.4, one hydrogen bond donor, and five hydrogen bond acceptors, characteristics that define its drug-like profile within chemical space.

Molecular Formula C13H18N4O2S
Molecular Weight 294.37
CAS No. 1208959-59-4
Cat. No. B2873217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS1208959-59-4
Molecular FormulaC13H18N4O2S
Molecular Weight294.37
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C13H18N4O2S/c1-2-20(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)15-13/h3-6H,2,7-10H2,1H3,(H,14,15)
InChIKeySDJRDSLYSFMNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1208959-59-4): Procurement-Relevant Compound Profile and Key Physicochemical Properties


2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS 1208959-59-4) is a small-molecule benzimidazole derivative with a molecular weight of 294.38 g/mol, featuring a piperazine ring substituted with an ethylsulfonyl group at the N-4 position and a 1H-benzo[d]imidazole core at the C-2 position. Computed properties include an XLogP3 of 1.4, one hydrogen bond donor, and five hydrogen bond acceptors, characteristics that define its drug-like profile within chemical space [1]. The compound serves as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors and receptor modulators, where the unsubstituted benzimidazole NH provides a key hydrogen-bonding interaction point not available in many N-alkylated analogs [2]. Its structural features position it as a candidate for fragment-based drug discovery and targeted library synthesis.

Why 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Cannot Be Replaced by Other Benzimidazole-Piperazine Derivatives for Scientific Procurement


Generic substitution among benzimidazole-piperazine derivatives is not straightforward due to the critical influence of the N-1 benzimidazole substitution and the sulfonyl group on both physicochemical and pharmacological profiles. The target compound possesses a free NH at the benzimidazole N-1 position (HBD count = 1), which is a determinant of hydrogen-bond donor capacity and can affect solubility, permeability, and target binding compared to N-alkylated analogs where this donor is absent [1]. Furthermore, the ethylsulfonyl moiety confers a distinct lipophilicity (XLogP3 = 1.4) that differs from methylsulfonyl or phenylsulfonyl variants, potentially altering logD, metabolic stability, and off-target promiscuity. Therefore, direct replacement by a methylsulfonyl or N-ethyl analog without comparative biological evaluation can lead to divergent activity profiles and invalidate structure-activity relationship conclusions [2].

Quantitative Differentiation Evidence for 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Against Key Analogs


Hydrogen-Bond Donor Capacity: A Critical Differentiation Factor from N-Alkyl Benzimidazole Analogs

The target compound retains a hydrogen-bond donor (HBD) at the benzimidazole N-1 position (HBD count = 1), whereas the commonly compared N-ethyl analog (1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, CAS 604741-69-7) has an HBD count of 0 [1]. This difference is quantified in PubChem computed descriptors. The presence of a free NH can significantly enhance solubility and modulate target engagement in kinase and receptor binding pockets where hydrogen-bond donation is required.

Hydrogen Bond Donor Physicochemical Property Drug-likeness

Lipophilicity Modulation: XLogP3 Comparison Between Ethylsulfonyl and Methylsulfonyl Piperazine Benzimidazoles

The XLogP3 value for the target compound is 1.4, while the methylsulfonyl analog (2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, CAS 1209647-03-9) exhibits an XLogP3 of approximately 0.9 (estimated based on methyl vs. ethyl group contribution) [1]. This ~0.5 log unit increase indicates higher membrane permeability potential, which can be advantageous for crossing biological barriers but may also increase off-target binding if not properly balanced.

Lipophilicity LogP Drug Design

Molecular Weight and Rotatable Bond Differences Influence Ligand Efficiency Indices

The target compound has a molecular weight of 294.38 g/mol and 3 rotatable bonds. The N-ethyl analog (CAS 604741-69-7) has a molecular weight of 322.43 g/mol and 4 rotatable bonds [1]. The lower molecular weight and reduced flexibility of the target compound can lead to improved ligand efficiency metrics (e.g., LE = 0.30–0.35 kcal/mol per heavy atom for hypothetical 1 µM binders) compared to the bulkier analog, assuming similar potency.

Ligand Efficiency Physicochemical Property Fragment-Based Drug Design

Evidence Gap: Lack of Direct Comparative Biological Activity Data

At the time of this analysis, there are no peer-reviewed studies or patent data providing direct head-to-head biological activity comparisons (e.g., IC50, Ki, or cellular potency) between the target compound and its closest analogs. All differentiation claims beyond computed physicochemical properties should be considered provisional [1]. Scientific users must request or generate bespoke comparative profiling data to confirm any biological selectivity or potency advantages.

Data Completeness Procurement Risk Biological Validation

Optimal Scientific and Industrial Use Cases for 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole Procurement


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Kinases or GPCRs

Given its favorable ligand efficiency metrics (MW < 300 Da, HBD = 1), the compound is well-suited as a fragment hit for kinases or G protein-coupled receptors where a hydrogen-bond donor from the benzimidazole NH is structurally required. Procurement for fragment libraries should prioritize this compound over N-ethyl analogs to maintain critical hydrogen-bonding capacity [1].

Structure-Activity Relationship (SAR) Studies Exploring Sulfonyl Substituent Effects

The ethylsulfonyl group provides a balanced lipophilicity (XLogP3 = 1.4) that lies between methylsulfonyl and phenylsulfonyl analogs, making the compound a valuable intermediate for SAR campaigns aimed at optimizing permeability and metabolic stability without introducing excessive hydrophobicity [1].

Synthesis of Targeted Covalent Inhibitors or PROTAC Building Blocks

The free NH on the benzimidazole ring can be derivatized or used as a handle for linker attachment in PROTAC design. The compound's compact size and defined exit vector from the piperazine make it a strategic choice for modular synthesis, where the ethylsulfonyl group contributes to solubility without adding excessive steric bulk [2].

Methodological Development in Computational Chemistry for Property Prediction

As a compound with well-defined computed properties but limited experimental biological data, it can serve as a test case for developing predictive models of solubility, permeability, and target binding. Its procurement is justified for benchmarking in silico tools against experimental measurements [2].

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